molecular formula C22H36O2 B13721301 1-Ethenylperoxyicosa-3,5-diyne

1-Ethenylperoxyicosa-3,5-diyne

Cat. No.: B13721301
M. Wt: 332.5 g/mol
InChI Key: RPKWMOGPJHAAHK-UHFFFAOYSA-N
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Description

5,7-Docosadiynoic acid is a long-chain diynoic acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of a 22-carbon chain. This compound is known for its ability to undergo polymerization and exhibit chromatic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through the polymerization of diacetylene monomers. The process involves the use of specific catalysts and reaction conditions to achieve the desired polymerization. For instance, the polymerization can be initiated by UV irradiation or thermal activation, leading to the formation of polydiacetylene structures .

Industrial Production Methods: In industrial settings, the production of 5,7-docosadiynoic acid involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process typically includes the purification of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7-Docosadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: UV light or thermal activation is commonly used to initiate polymerization.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed:

    Polydiacetylene: The primary product of polymerization, known for its chromatic properties.

    Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Mechanism of Action

The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli. The molecular targets and pathways involved include the interaction of the compound with light or thermal energy, leading to the formation of conjugated polymer chains .

Comparison with Similar Compounds

  • 10,12-Pentacosadiynoic Acid
  • 10,12-Tricosadiynoic Acid
  • 5,7-Tetracosadiynoic Acid

Comparison: 5,7-Docosadiynoic acid is unique due to the specific positioning of its triple bonds, which influences its polymerization behavior and chromatic properties.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-ethenylperoxyicosa-3,5-diyne

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-4-2/h4H,2-3,5-16,21-22H2,1H3

InChI Key

RPKWMOGPJHAAHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCOOC=C

Origin of Product

United States

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